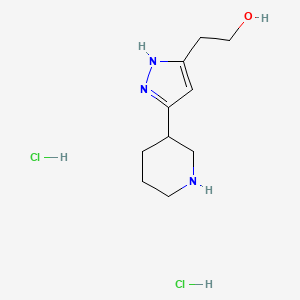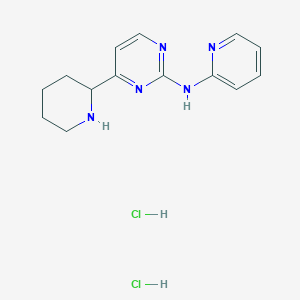
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve multiple steps, each with its own reactants and conditions . The yield and purity of the product at each step are often discussed.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its chemical stability. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
- A study by Merugu, Ramesh, & Sreenivasulu (2010) described the microwave-assisted synthesis of compounds including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine, which exhibited significant antibacterial activity.
Synthesis of Pyrimidine Derivatives
- Another study by Merugu, Ramesh, & Sreenivasulu (2010) discussed the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, focusing on their antibacterial properties.
Antitumor Activity
- A 2021 study by Aldobaev, Mikhina, & Present evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors on mouse tumors, revealing promising results in combination with chemotherapy.
Synthesis of Pyrimidin-Amine Derivatives
- Research by Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications.
Practical Synthesis in Medicinal Chemistry
- A study by Zhang et al. (2009) focused on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors.
Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines
- Paronikyan et al. (2016) investigated the synthesis of compounds like ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate, providing insights into the structural aspects of these chemical compounds (Paronikyan et al., 2016).
Discovery of GPR119 Agonists
- Kubo et al. (2021) described the discovery and synthesis of GPR119 agonists, exploring novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showcasing their potential in receptor activation and biological activities (Kubo et al., 2021).
Synthesis and Pharmacological Evaluation of Aminopyrimidine Series
- A study by Dounay et al. (2009) discussed the synthesis and evaluation of aminopyrimidine series as 5-HT1A partial agonists, contributing to our understanding of neurotransmitter system modulation.
Antimicrobial Activity of Pyrimidine Salts
- Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts like 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, evaluating their antimicrobial activities, which may have implications in pharmaceutical applications (Mallikarjunaswamy et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-piperidin-2-yl-N-pyridin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.2ClH/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)19-13-6-2-4-9-16-13;;/h2,4,6-7,9-11,15H,1,3,5,8H2,(H,16,17,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESHBCFYPMLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2)NC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



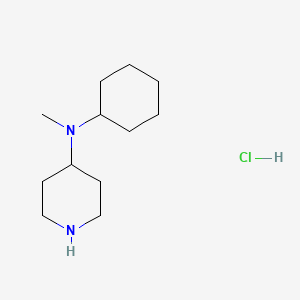
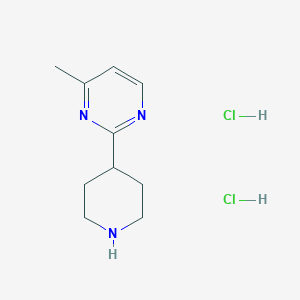
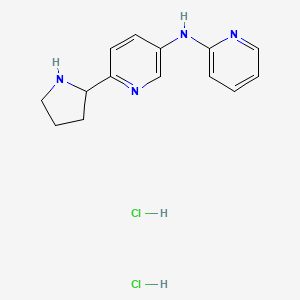

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)
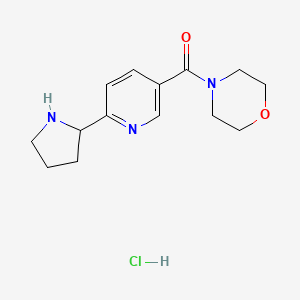
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
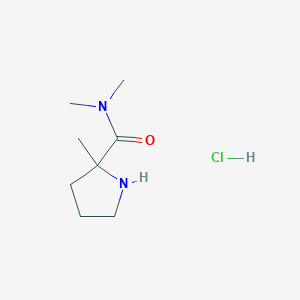
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)
![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)
